molecular formula C6H7N3 B6264115 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 64804-02-0

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole

Cat. No.: B6264115
CAS No.: 64804-02-0
M. Wt: 121.1
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Description

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes a pyrrole ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Cellular Effects

Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that triazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole at different dosages in animal models have not been reported in the literature. The dosage effects of triazoles can vary widely, with some triazoles exhibiting threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Triazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Triazoles are known to be readily capable of binding in the biological system with a variety of enzymes and receptors , suggesting that they may interact with transporters or binding proteins and affect their localization or accumulation.

Subcellular Localization

Given the broad range of biological activities exhibited by triazoles , it is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with azides under specific conditions to form the triazole ring. For instance, the cycloaddition of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and intramolecular cyclization can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and kinase inhibition.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Biological Activity

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of both pyrrole and triazole rings allows for various interactions with biological targets, making it a promising scaffold in medicinal chemistry.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Several studies have reported the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives have shown significant activity against various cancer cell lines such as HCT116 and MDA-MB-231.
  • Anti-inflammatory Effects : Compounds containing triazole moieties have demonstrated the ability to modulate inflammatory responses by influencing cytokine release.
  • Antimicrobial Properties : Triazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis pathways. This inhibition can lead to reduced inflammation and cell death in pathological conditions.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Cytokine Modulation : The influence on cytokine release (e.g., TNF-α and IL-6) suggests that these compounds can alter immune responses.

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of triazole derivatives against human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, significantly outperforming traditional chemotherapeutics .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, triazole derivatives were tested for their ability to modulate cytokine release in peripheral blood mononuclear cells. The compounds demonstrated a marked reduction in TNF-α levels upon treatment .

Study 3: Antimicrobial Activity

Research on the antimicrobial properties of triazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacterial strains. One compound showed an MIC value lower than 10 µg/mL against Staphylococcus aureus .

Data Tables

Activity Type Target Cell Line IC50 Value (µM) Reference
AnticancerHCT1160.43
Anti-inflammatoryPBMCsN/A
AntimicrobialS. aureus<10

Properties

CAS No.

64804-02-0

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

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